![molecular formula C11H13NO2 B2912946 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 439110-74-4](/img/structure/B2912946.png)
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a type of benzoxazine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ones were synthesized in excellent yields . Another study reported the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction .
Applications De Recherche Scientifique
Synthesis of 3,4-Dihydropyran-2-Ones
This compound can be used in the synthesis of 3,4-dihydropyran-2-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . This process has enabled the production of numerous 3,4-dihydropyran-2-ones and related derivatives .
Organocatalysis with N-Heterocyclic Carbenes
The compound can be produced through organocatalysis with N-heterocyclic carbenes (NHCs) . Research in this field has been increasing since the publication of the annulation of tropones and enals via homoenolate .
Enantioselective Construction of 3,4-Dihydro-2H-1,4-Oxazines
The compound can be used in the enantioselective construction of 3,4-dihydro-2H-1,4-oxazines . This enantio-relay process firstly allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols .
Synthesis of 4H-Benzo[d][1,3]oxazin-4-Ones
A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones (also known as 4H-3,1-benzoxazin-4-ones) has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Biological Activity
Several substituted structures related to this compound have exhibited hypolipidemic activity . Other benzoxazinones demonstrated potential as protease inhibitors .
Inhibition of COX-1 and COX-2
The results showed that the compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are currently unknown. The compound is a heterocyclic building block for various natural and synthetic organic compounds
Mode of Action
Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .
Biochemical Pathways
It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . More research is needed to fully understand the affected pathways and their downstream effects.
Pharmacokinetics
The compound has a molecular weight of 191.23 and a predicted density of 1.131±0.06 g/cm3 . Its boiling point is predicted to be 382.3±31.0 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one’s action are currently unknown. Given its structural similarity to other benzoxazinones, it may have potential biological activities. For example, some benzoxazinones have demonstrated potential as protease inhibitors .
Action Environment
The formation of similar compounds has been shown to be influenced by the electron density on the aromatic ring: electron-donating groups favored the 4h-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
Propriétés
IUPAC Name |
4-propyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYQYVVILTOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

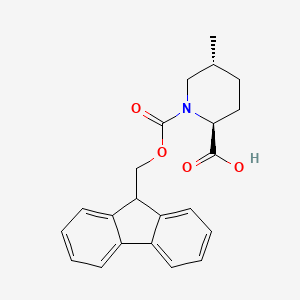
![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)
![ethyl 4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2912870.png)
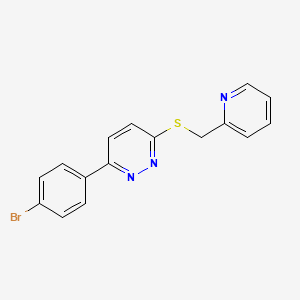
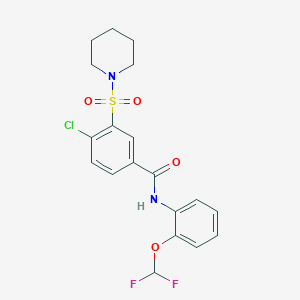
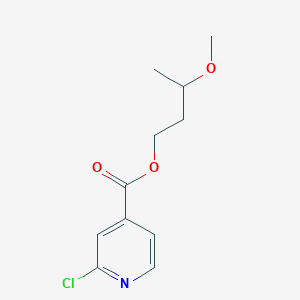
![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)


![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)
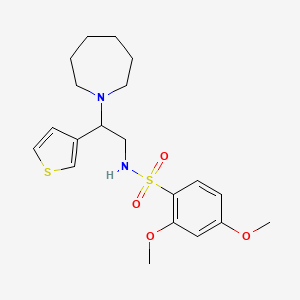
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)
![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)